molecular formula C15H21ClN2OS B8574400 6-chloro-N-cyclohexyl-2-propylsulfanyl-pyridine-3-carboxamide

6-chloro-N-cyclohexyl-2-propylsulfanyl-pyridine-3-carboxamide

Cat. No.: B8574400
M. Wt: 312.9 g/mol
InChI Key: FAIFAQXQGYRLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-cyclohexyl-2-propylsulfanyl-pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H21ClN2OS and its molecular weight is 312.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21ClN2OS

Molecular Weight

312.9 g/mol

IUPAC Name

6-chloro-N-cyclohexyl-2-propylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C15H21ClN2OS/c1-2-10-20-15-12(8-9-13(16)18-15)14(19)17-11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3,(H,17,19)

InChI Key

FAIFAQXQGYRLLJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=N1)Cl)C(=O)NC2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of propane thiol (2.975 mL, 32.89 mmol)l in DMF (25 mL) was added slowly a solution of 1N NaHMDS in THF (33 ml, 33.00 mmol). The mixture was stirred for ten minutes at room temperature and then added slowly to a solution of 2,6-dichloro-N-cyclohexyl-pyridine-3-carboxamide (Intermediate 1, 8.95 g, 32.89 mmol) in DMF (50 mL). The reaction was stirred at room temperature for two hours. The reaction was stopped and most of the THF and DMF was evaporated. The product was extracted with DCM (150 mL), washed with water (2×25 ml) and brine (25 mL). The solution was dried over MgSO4 and evaporated under reduced pressure to give a slightly pink solid. The solid was triturated in hexane and filtered; all of the coloured impurity went into solution to leave a white solid (7.84 g, 76%).
Quantity
2.975 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
76%

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